molecular formula C8H9BrN2O2 B1373782 2-Bromo-3,4-dimethyl-6-nitroaniline CAS No. 22378-67-2

2-Bromo-3,4-dimethyl-6-nitroaniline

Cat. No. B1373782
CAS RN: 22378-67-2
M. Wt: 245.07 g/mol
InChI Key: RQBXDAJHWRFLQL-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethyl-6-nitroaniline is a chemical compound with the CAS Number: 22378-67-2 . It has a molecular weight of 245.08 . The IUPAC name for this compound is 2-bromo-3,4-dimethyl-6-nitroaniline . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for 2-Bromo-3,4-dimethyl-6-nitroaniline is 1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-3,4-dimethyl-6-nitroaniline is a powder that is stored at room temperature . It has a molecular weight of 245.08 . Nitro compounds are known to have high dipole moments, which can result in lower volatility compared to similar compounds .

Scientific Research Applications

Nucleophilic Reactions

  • Nucleophilic Behavior Study : Research by Chen (1969) explored the behavior of α-halogenated nitroparaffins towards nucleophiles, using 2-Bromo-2-nitropropane as a substrate. This study contributes to the understanding of how similar compounds, like 2-Bromo-3,4-dimethyl-6-nitroaniline, might react in the presence of different nucleophiles (Chen, 1969).

Electrophilic Substitution Reactions

  • Substitution in Pyridine Derivatives : Hertog, Ammers, and Schukking (2010) investigated the nitration of derivatives of pyridine N-oxide, providing insights into electrophilic substitution reactions which are relevant to understanding similar reactions in compounds like 2-Bromo-3,4-dimethyl-6-nitroaniline (Hertog, Ammers, & Schukking, 2010).

Synthesis and Chemical Transformation

  • Synthesis of Phenothiazines : Sharma, Gupta, Gautam, and Gupta (2002) reported on the synthesis of phenothiazines via Smiles rearrangement, using related compounds. This study provides a context for the potential synthesis pathways that might be applicable to 2-Bromo-3,4-dimethyl-6-nitroaniline (Sharma, Gupta, Gautam, & Gupta, 2002).

Physical and Chemical Properties

  • Phase Equilibria and Crystallization Studies : Reddi, Ganesamoorthy, Gupta, and Rai (2012) studied the phase diagram of the urea–4-bromo-2-nitroaniline system. Their findings on the crystallization and thermal properties can offer valuable insights for handling and processing similar compounds (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Applications in Molecular Probing

  • Use in DNA Conformation Studies : Vyas, Vyas, Jain, and Sobell (1984) explored the use of a nitroaniline derivative in understanding DNA conformation, suggesting potential applications of 2-Bromo-3,4-dimethyl-6-nitroaniline in molecular biology (Vyas, Vyas, Jain, & Sobell, 1984).

Kinetic Studies

  • Kinetics and Synthesis : Asheri, Habibi‐Khorassani, and Shahraki (2016) investigated the kinetics and synthesis of chromene derivatives. Their methods and findings could be applicable to understanding the reaction kinetics of 2-Bromo-3,4-dimethyl-6-nitroaniline (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Green Chemistry Applications

  • Development of Green Processes : Pappula and Adimurthy (2016) focused on an organic solvent-free process for preparing bromo-nitroaniline derivatives. This research indicates the environmental considerations and green chemistry applications relevant to compounds like 2-Bromo-3,4-dimethyl-6-nitroaniline (Pappula & Adimurthy, 2016).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-3,4-dimethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXDAJHWRFLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279716
Record name 2-Bromo-3,4-dimethyl-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4-dimethyl-6-nitroaniline

CAS RN

22378-67-2
Record name 2-Bromo-3,4-dimethyl-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22378-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4-dimethyl-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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